molecular formula C10H11BrO B1626768 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine CAS No. 93591-69-6

7-Bromo-3,4-dihydro-2H-benzo[b]oxepine

Cat. No.: B1626768
CAS No.: 93591-69-6
M. Wt: 227.1 g/mol
InChI Key: LIKLOHRHBYKOHW-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-2H-benzo[b]oxepine is a heterocyclic compound that belongs to the class of benzoxepines. This compound is characterized by the presence of a bromine atom at the 7th position and a tetrahydrobenzoxepine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine typically involves the bromination of 2,3,4,5-tetrahydro-1-benzoxepine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 7th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reagents .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydro-2H-benzo[b]oxepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced products .

Scientific Research Applications

7-Bromo-3,4-dihydro-2H-benzo[b]oxepine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydro-2H-benzo[b]oxepine involves its interaction with specific molecular targets and pathways. The bromine atom and the benzoxepine ring structure play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated heterocyclic compound with similar structural features.

    7-Bromo-2,1,3-benzothiadiazole: A compound with a similar bromine substitution but different heterocyclic ring structure.

    7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one: A structurally related compound with a different heterocyclic core.

Uniqueness

7-Bromo-3,4-dihydro-2H-benzo[b]oxepine is unique due to its specific ring structure and bromine substitution, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1-benzoxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKLOHRHBYKOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2=C(C1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535718
Record name 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93591-69-6
Record name 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70535718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-3,4-dihydro-1-benzoxepin-5(2H)-one (20.0 g) in trifluoroacetic acid (32 ml) was added at room temperature triethylsilane (29.2 ml), and the mixture was stirred for 2 hours and concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate solution and saturated brine, dried with magnesium sulfate and concentrated under reduced pressure. The residue was distilled under reduced pressure (0.8 mmHg/123° C.) to give colorless oil. The obtained oil (13.12 g) was dissolved in ethanol (200 ml), and to the solution was added platinum oxide (0.4 g). The mixture was stirred under hydrogen atmosphere for 24 hours. The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure. The residue was purified with silica gel column chromatography (hexane→ethyl acetate/hexane=1:19) to give colorless oil of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepine (9.61 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
13.12 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Bromo-3,4-dihydro-2H-benzo[b]oxepine
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Reactant of Route 5
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Reactant of Route 6
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